Conformational Energy Landscape Differentiates Ortho-Isomer from Meta- and Para-Isomers
The ortho-chlorophenylboronic acid (o-ClPhBA) exhibits a distinct conformational energy profile compared to its meta- and para- isomers. The relative stabilities of the anti-syn, anti-anti, and syn-syn conformers for o-ClPhBA are 0.0, 4.66, and 6.76 kcal/mol, respectively, at the B3LYP/6-311++G(d,p) level of theory, while m-ClPhBA and p-ClPhBA display different relative stability distributions [1]. This conformational restriction imposed by the ortho-chloro substituent influences the molecule's preferred geometry and, consequently, its intermolecular interactions in both supramolecular assemblies and biological binding pockets [2].
| Evidence Dimension | Relative conformational energy (kcal/mol) |
|---|---|
| Target Compound Data | anti-syn: 0.0; anti-anti: 4.66; syn-syn: 6.76 |
| Comparator Or Baseline | m-ClPhBA (0.00, 3.98, 1.51); p-ClPhBA (0.00, 4.10, 1.44) |
| Quantified Difference | o-ClPhBA shows a wider energy gap between anti-syn and the next lowest energy conformer compared to m- and p- isomers, indicating a more restricted conformational space. |
| Conditions | DFT B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) level of theory; conformational analysis by potential energy surface scan of dihedral angles φ1 (C1-C6-B-O1), φ2 (C6-B-O1-H1A), φ3 (C6-B-O2-H2A). |
Why This Matters
The unique conformational energy landscape of o-ClPhBA dictates its preferred 3D orientation in non-covalent interactions, a critical parameter for rational design in drug discovery and crystal engineering that cannot be replicated by meta- or para-analogs.
- [1] Uğurlu, G. (2024). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124111. View Source
- [2] Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202. View Source
